molecular formula C26H22ClF2N3O4S B4294062 (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE

Cat. No.: B4294062
M. Wt: 546.0 g/mol
InChI Key: XTFHKONRFOLEJE-UHFFFAOYSA-N
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Description

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazinane ring, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The crystalline forms of similar compounds have been studied to understand their physicochemical properties, which can influence the production process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content.

Scientific Research Applications

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinane derivatives and fluorinated quinolines, which share structural features and potential applications. Examples include:

Uniqueness

(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-3-[(4-methoxyphenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClF2N3O4S/c1-35-20-11-7-17(8-12-20)16-32-23(33)15-22(37-25(32)31-18-5-3-2-4-6-18)24(34)30-19-9-13-21(14-10-19)36-26(27,28)29/h2-14,22H,15-16H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFHKONRFOLEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClF2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 3
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-CARBOXAMIDE

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